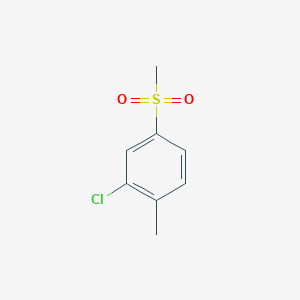

2-Chloro-1-methyl-4-(methylsulfonyl)benzene

Overview

Description

“2-Chloro-1-methyl-4-(methylsulfonyl)benzene” is a chemical compound with the molecular formula C8H9ClO2S . It has a molecular weight of 204.67 g/mol . This compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-Chloro-1-methyl-4-(methylsulfonyl)benzene” is 1S/C8H9ClO2S/c1-6-3-4-7 (5-8 (6)9)12 (2,10)11/h3-5H,1-2H3 . This code represents the molecular structure of the compound. The compound contains a benzene ring with chlorine, methyl, and methylsulfonyl substituents .

Physical And Chemical Properties Analysis

“2-Chloro-1-methyl-4-(methylsulfonyl)benzene” has a molecular weight of 204.67 g/mol . It has a computed XLogP3 value of 2.9, indicating its relative lipophilicity . This compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and the monoisotopic mass are both 204.0011784 g/mol . The topological polar surface area is 42.5 Ų .

Scientific Research Applications

Crystal Structure and Molecular Interactions

- The compound (E)-4-Chloro-N-[4-(methylsulfonyl)benzylidene]aniline exhibits a trans conformation with respect to its C=N double bond. Its crystal packing is characterized by weak C—H⋯O interactions and π–π stacking interactions between methylsulfonyl benzene rings, indicating potential for studying molecular interactions and crystal engineering (Yue-Hu Chen et al., 2011).

Solid-Liquid Equilibrium and Thermodynamics

- Research on the solid-liquid equilibrium of 1-methyl-4-(methylsulfonyl)benzene in various solvents (like methanol, ethanol, and acetone) at different temperatures provides valuable data for understanding its solubility and thermodynamic properties. This information is crucial for its purification processes (Jian Xu et al., 2016).

Continuous-Flow Mononitration Process

- An efficient continuous-flow process for the selective mononitration of 1-methyl-4-(methylsulfonyl)benzene has been developed. This process yields high purity product with minimal byproducts, demonstrating its potential for industrial applications in chemical synthesis (Zhiqun Yu et al., 2016).

Fluorescence and Photostability

- 2,5-Bis(methylsulfonyl)-1,4-diaminobenzene, a derivative of the base compound, shows potential as a green fluorophore. It exhibits high fluorescence emission, photostability, and is both solid-state emissive and water-soluble. Its unique properties make it a candidate for imaging applications and displays (Teruo Beppu et al., 2015).

Supramolecular Architecture

- Research on Schiff bases related to 4-(Methylsulfonyl) benzaldehyde reveals insights into their supramolecular architecture, which is useful for understanding molecular interactions and designing materials with specific properties (S. Qian et al., 2012).

Polymer Science and Semiconductor Research

- In polymer science, ladder polymers containing benzenetetrayl subunits with oxo and methylsulfonio linkages have been explored. These polymers demonstrate semiconductor properties and could have potential applications in electronics and materials science (K. Oyaizu et al., 2002).

Safety and Hazards

This compound may cause an allergic skin reaction (H317) and is toxic to aquatic life with long-lasting effects (H411) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and avoiding release to the environment (P273) . Contaminated work clothing should not be allowed out of the workplace (P272) .

Mechanism of Action

Target of Action

It’s known that benzylic halides, such as this compound, typically react via an sn1 or sn2 pathway .

Mode of Action

It’s known that benzylic halides can undergo nucleophilic substitution reactions . In these reactions, the halide (in this case, chloride) is replaced by a nucleophile.

Biochemical Pathways

The compound’s ability to undergo nucleophilic substitution reactions suggests it could potentially interact with a variety of biochemical pathways, depending on the specific nucleophile involved .

Result of Action

It’s known that the compound may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects .

Action Environment

The action of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene can be influenced by various environmental factors. For instance, its reactivity might be affected by the presence of different nucleophiles in the environment. Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

properties

IUPAC Name |

2-chloro-1-methyl-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIYSPGAOWANSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453441 | |

| Record name | 2-Chloro-4-(methanesulfonyl)-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-methyl-4-(methylsulfonyl)benzene | |

CAS RN |

1671-18-7 | |

| Record name | 2-Chloro-1-methyl-4-(methylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1671-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-methyl-4-(methylsulfonyl)-benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-(methanesulfonyl)-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1-methyl-4-(methylsulfonyl)-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B160249.png)

![2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B160250.png)

![5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B160251.png)